
1-(3,5-difluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-difluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16F2N2O4S and its molecular weight is 370.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Derivatization Techniques in Chromatography
The importance of derivatization methods in analytical chemistry is highlighted by studies focusing on the determination of aliphatic amines in water. A method involving derivatization with benzenesulfonyl chloride, related to the chemical structure of 1-(3,5-difluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one, has been applied to detect amines at sub-ppb levels in industrial waste waters and surface waters. This technique underlines the compound's relevance in enhancing analytical detection methods (Sacher, Lenz, & Brauch, 1997).
Biological Activity of Pyrimidine Derivatives
The synthesis and biological evaluation of pyrimidine derivatives, including those linked with morpholino groups, showcase potential applications in bioactive molecule development. Research in this area has led to the discovery of compounds with significant larvicidal activity, demonstrating the chemical's utility in creating new pesticides or treatments for vector control (Gorle et al., 2016).
Chemical Synthesis and Reactivity
Investigations into the reactivity of morpholino groups have led to innovative synthetic routes for creating adducts of amino(aryl)carbene with phosphorus pentafluoride. This research not only expands the toolkit for chemical synthesis but also offers insights into reaction mechanisms and potential applications in materials science (Guzyr et al., 2013).
Medicinal Chemistry and Drug Design
The design and synthesis of novel compounds with potential therapeutic applications highlight the role of this compound derivatives in drug discovery. Studies exploring the synthesis of such compounds provide a foundation for the development of new pharmaceutical agents, with research focusing on their application in cancer therapy and other diseases (Wang et al., 2016).
Antioxidant and Enzyme Inhibition Studies
Compounds incorporating morpholine and related structures have been assessed for their antioxidant properties and ability to inhibit enzymes relevant to diseases such as Alzheimer's and Parkinson's. This line of research underscores the potential of these compounds in developing treatments for neurodegenerative conditions and other health issues associated with oxidative stress and enzyme dysfunction (Lolak et al., 2020).
Propriétés
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4S/c17-13-7-12(8-14(18)9-13)10-19-11-15(1-2-16(19)21)25(22,23)20-3-5-24-6-4-20/h1-2,7-9,11H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZBUBIEPZOHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)
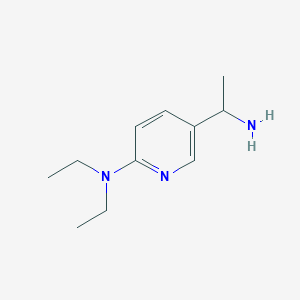
![N-(2,4-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2967808.png)
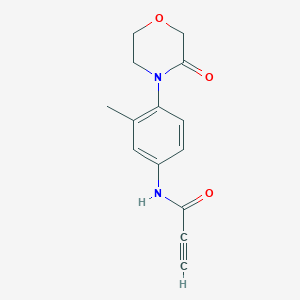
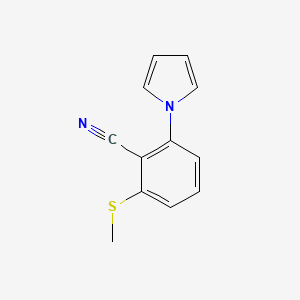

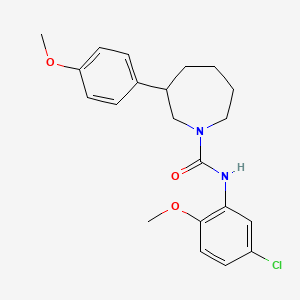
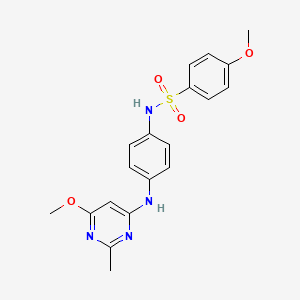
![3-[2-Chloropropanoyl(methyl)amino]-N-methylbenzamide](/img/structure/B2967816.png)
![(E)-1-(4-benzhydrylpiperazino)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2967818.png)
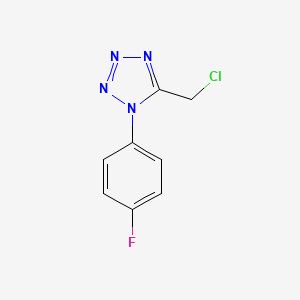

![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)
